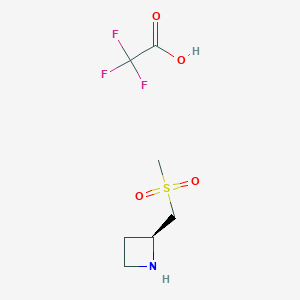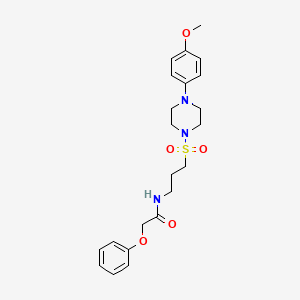
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Mechanism of Action
Target of Action
The compound N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It also shows affinity towards the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of cell proliferation .
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, and the 5-HT1A receptor, leading to a series of biochemical reactions .
Biochemical Pathways
The compound affects the cholinergic transmission pathway, which is crucial for cognitive functions . It acts as an inhibitor of acetylcholinesterase, an enzyme important in acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which can have downstream effects on various physiological processes .
Result of Action
It also exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate
Uniqueness
Compared to similar compounds, N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide exhibits unique structural features that enhance its binding affinity and selectivity towards specific receptors. This makes it a valuable compound for targeted therapeutic applications and further research .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCDUUXIKGSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)


![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2802747.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)
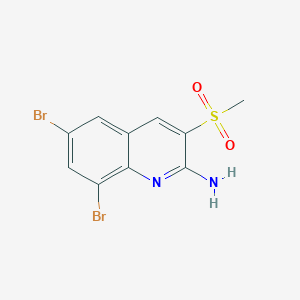
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2802752.png)
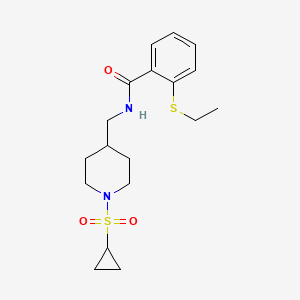
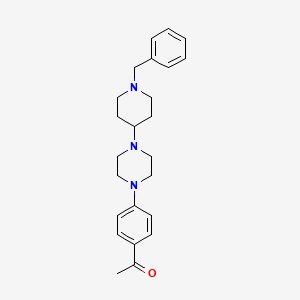
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2802759.png)
![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)
![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)
